Azetidine-1-carbonyl chloride

Description

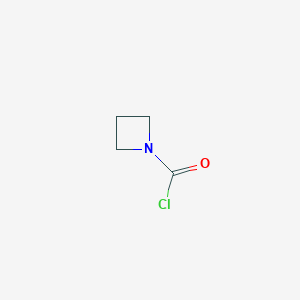

Structure

3D Structure

Properties

IUPAC Name |

azetidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-4(7)6-2-1-3-6/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPIQCGBOGKQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75485-12-0 | |

| Record name | azetidine-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Azetidine-1-carbonyl Chloride Reactivity with Nucleophiles

Executive Summary

Azetidine-1-carbonyl chloride (CAS 75485-12-0) is a high-value electrophilic building block used to introduce the azetidine moiety—a privileged scaffold in modern drug design. Unlike its acyclic (dimethylcarbamoyl chloride) or larger cyclic analogs (pyrrolidine-1-carbonyl chloride), the azetidine derivative offers a unique balance of structural rigidity, reduced lipophilicity, and metabolic stability.

This guide details the reactivity profile of azetidine-1-carbonyl chloride with various nucleophiles. It provides mechanistic insights driven by the ring strain of the four-membered heterocycle, validated experimental protocols for synthesizing ureas and carbamates, and critical safety frameworks for handling this corrosive reagent.

Chemical Properties & Mechanistic Insight[1][2]

The "Azetidine Effect" on Reactivity

The reactivity of azetidine-1-carbonyl chloride is governed by the electronic and steric consequences of the strained four-membered ring.

-

Ring Strain (~25 kcal/mol): The geometric constraints of the azetidine ring force the nitrogen atom to adopt a more pyramidal geometry compared to the planar nitrogen in acyclic amides or pyrrolidines.

-

Diminished Resonance: This pyramidalization reduces the overlap between the nitrogen lone pair and the carbonyl

-system. Consequently, the C-N bond has less double-bond character, and the carbonyl carbon is more electrophilic than in standard carbamoyl chlorides. -

Implication: Azetidine-1-carbonyl chloride is generally more reactive toward nucleophiles than diethylcarbamoyl chloride, requiring careful control of temperature and stoichiometry to prevent side reactions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction follows a classic addition-elimination pathway (SNAc), but the transition state is influenced by the leaving group ability of the chloride and the nucleophilicity of the incoming group.

Figure 1: General mechanism of nucleophilic substitution at the azetidine-1-carbonyl center.

Reactivity Profiling by Nucleophile Class

Primary & Secondary Amines (Synthesis of Ureas)

Reaction Type: High Rate, Exothermic. Product: Azetidine-1-carboxamides (Ureas).

Amines are the most competent nucleophiles for this substrate. The reaction typically proceeds rapidly at 0°C to Room Temperature (RT).

-

Primary Amines: React cleanly to form mono-substituted ureas.

-

Secondary Amines: React efficiently, though sterically hindered amines (e.g., diisopropylamine) may require elevated temperatures (40°C) or stronger bases.

-

Anilines: Less nucleophilic; often require a catalyst (DMAP) or heating.

Alcohols & Phenols (Synthesis of Carbamates)

Reaction Type: Moderate Rate, Base-Dependent. Product: Azetidine-1-carboxylates (Carbamates).

-

Primary/Secondary Alcohols: Reaction is sluggish without a base. Standard conditions employ a non-nucleophilic base (DIPEA, Et3N) or an alkoxide method (NaH/THF) for difficult substrates.

-

Phenols: Due to lower nucleophilicity, phenols often require deprotonation (using NaH or K2CO3) prior to addition or the use of acylation catalysts like DMAP.

Thiols (Synthesis of Thiocarbamates)

Reaction Type: Moderate to High Rate. Product: S-Substituted Azetidine-1-carbothioates.

Thiols are excellent nucleophiles (soft nucleophiles) and react readily. However, the resulting thiocarbamates can be less stable than their oxygen counterparts.

Experimental Protocols

Standard Anhydrous Coupling Protocol (General Procedure)

This protocol is designed for the synthesis of Azetidine-1-carboxamides (Ureas) but can be adapted for alcohols (with DMAP).

Reagents:

-

Azetidine-1-carbonyl chloride (1.0 equiv)[1]

-

Amine Nucleophile (1.0 - 1.1 equiv)

-

Base: Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Workflow:

Figure 2: Step-by-step synthetic workflow for urea formation.

Critical Process Parameters (CPPs):

-

Moisture Control: The acid chloride hydrolyzes to azetidine-1-carboxylic acid (unstable) and HCl. Glassware must be oven-dried.

-

Order of Addition: Adding the acid chloride to the amine/base mixture is preferred to minimize the concentration of unreacted electrophile, reducing the risk of side reactions.

-

Base Selection: Use non-nucleophilic organic bases. Pyridine can be used as both solvent and base for sluggish reactions.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of reagent | Ensure anhydrous solvents; check reagent quality (should be clear/pale yellow liquid, not cloudy). |

| Incomplete Reaction | Steric hindrance | Heat to 40-60°C; Add 10 mol% DMAP; Switch solvent to 1,2-DCE. |

| Byproduct Formation | Dimerization or impurities | Add acid chloride slowly at 0°C; Ensure stoichiometry is precise. |

| Precipitate Forms | Amine-HCl salt formation | This is normal. Ensure efficient stirring. The salt is removed during aqueous workup. |

Safety & Handling (HSE)

Hazard Classification:

-

Lachrymator: Irritating to eyes and respiratory tract.[2]

-

Moisture Sensitive: Liberates HCl gas upon contact with water.

Handling Guidelines:

-

Engineering Controls: Always handle inside a functioning fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile or Laminate), safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container under inert gas (Argon/Nitrogen) at 2-8°C.

-

Spill Management: Neutralize spills with weak base (sodium carbonate) and absorb with inert material (vermiculite).

Applications in Drug Discovery[7][8][9][10]

The azetidine ring is a "privileged scaffold" in medicinal chemistry.[4][5] Using azetidine-1-carbonyl chloride allows for the direct installation of this moiety.

-

Bioisosterism: The azetidine urea motif serves as a rigid, lower-lipophilicity bioisostere for piperidine or pyrrolidine ureas.

-

Metabolic Stability: The strained ring is often more resistant to oxidative metabolism (e.g., hydroxylation) compared to larger, more flexible rings.

-

Case Studies:

References

-

PubChem. Azetidine-1-carbonyl chloride (Compound). National Library of Medicine. Available at: [Link]

-

Doda, K., et al. Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry, 2021. Available at: [Link]

-

Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions. Available at: [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Azetidine-1-carbonyl Chloride

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling protocols for azetidine-1-carbonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the integrity and safe utilization of this highly valuable synthetic intermediate.

Introduction: The Synthetic Utility and Inherent Reactivity of Azetidine-1-carbonyl Chloride

Azetidine-1-carbonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. It serves as a highly efficient electrophilic precursor for the introduction of the azetidine moiety, a four-membered saturated nitrogen heterocycle. The azetidine ring is an increasingly popular structural motif in drug discovery, valued for its ability to improve key physicochemical properties such as solubility and metabolic stability while providing a novel vector for exploring chemical space.[1] Its utility stems from the inherent reactivity of the acyl chloride group, which readily participates in reactions with a wide array of nucleophiles.

However, this high reactivity, which makes it synthetically valuable, also renders it susceptible to degradation. The molecule's stability is governed by two primary chemical features: the electrophilic acyl chloride and the strain energy of the four-membered ring (approx. 25.4 kcal/mol).[2] A comprehensive understanding of its stability profile is not merely a matter of procedural compliance but a fundamental prerequisite for achieving reproducible, high-yielding synthetic outcomes and ensuring laboratory safety. This guide elucidates the causal factors behind its instability and provides a self-validating framework for its storage and handling.

Physicochemical Properties and Hazard Profile

A clear understanding of the fundamental properties of azetidine-1-carbonyl chloride is the foundation for its proper management.

Table 1: Chemical and Physical Properties of Azetidine-1-carbonyl Chloride

| Property | Value | Source |

| Molecular Formula | C₄H₆ClNO | PubChem[3] |

| Molecular Weight | 119.55 g/mol | PubChem[3] |

| Appearance | Colorless to yellow liquid | AChemBlock[4] |

| CAS Number | 75485-12-0 | PubChem[3] |

The hazard profile, as defined by the Globally Harmonized System (GHS), underscores the need for meticulous handling protocols.

Table 2: GHS Hazard Classification for Azetidine-1-carbonyl Chloride

| Hazard Class | Code | Description |

| Flammable Liquids | H227 | Combustible liquid |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[3]

Chemical Stability and Decomposition Pathways

The principal vulnerability of azetidine-1-carbonyl chloride is its extreme sensitivity to nucleophiles, most notably water. This reactivity dictates the necessary precautions for its storage and handling.

Hydrolytic Instability: The Primary Degradation Pathway

The acyl chloride functional group is highly electrophilic and reacts readily with atmospheric moisture. This hydrolysis reaction is the most common cause of sample degradation, yielding azetidine and hydrochloric acid, which can further catalyze decomposition.

The causality is straightforward: the lone pair of electrons on the oxygen atom of a water molecule initiates a nucleophilic attack on the carbonyl carbon. This leads to the formation of an unstable tetrahedral intermediate, which subsequently collapses, expelling a chloride ion and generating hydrochloric acid as a corrosive byproduct. This process is effectively irreversible and rapidly consumes the active reagent.

Caption: Primary hydrolytic decomposition pathway of azetidine-1-carbonyl chloride.

Incompatible Materials

Beyond water, a range of common laboratory reagents are incompatible and must be rigorously excluded from contact. The rationale for these incompatibilities is rooted in the reagent's electrophilicity.

-

Alcohols: React to form the corresponding carbamates.

-

Amines (Primary and Secondary): React to form ureas.

-

Strong Bases (e.g., Hydroxides, Alkoxides): Vigorously promote hydrolysis and can potentially induce ring-opening of the strained azetidine.

-

Strong Oxidizing Agents: May lead to uncontrolled and potentially explosive reactions.

Authoritative Protocols for Storage and Handling

Adherence to validated storage and handling protocols is non-negotiable for preserving the chemical integrity of azetidine-1-carbonyl chloride and ensuring operator safety. These protocols form a self-validating system where each step is designed to mitigate a specific, known risk.

Long-Term Storage Protocol

Optimal long-term stability is achieved by addressing the key environmental factors: temperature and atmospheric exposure.

Table 3: Recommended Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C (Refrigerated) | Slows the rate of any potential decomposition reactions.[4] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes moisture and oxygen, preventing hydrolysis and oxidative degradation.[5] |

| Container | Tightly sealed, original manufacturer's container | Prevents atmospheric contamination. Containers are often specifically designed for reactive reagents.[6][7] |

| Location | Cool, dry, well-ventilated chemical storage area | Ensures a stable external environment and safety in case of a leak.[8] |

| Incompatibilities | Store away from acids, bases, alcohols, and oxidizing agents | Prevents accidental contact and hazardous reactions.[6] |

Experimental Handling Workflow

As a Senior Application Scientist, the following workflow is mandated for handling azetidine-1-carbonyl chloride. The logic behind this workflow is to create a controlled environment that systematically excludes contaminants at every stage.

Caption: Recommended experimental workflow for handling azetidine-1-carbonyl chloride.

Step-by-Step Methodology:

-

Preparation (The Foundation):

-

Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-retardant lab coat.[6]

-

All glassware intended for the reaction must be rigorously dried in an oven (≥120 °C for at least 4 hours) and subsequently cooled to room temperature in a desiccator or under a stream of inert gas (argon or nitrogen). Causality: This step is critical to remove adsorbed water from glass surfaces, a primary source of contamination.

-

-

Reagent Equilibration:

-

Remove the sealed container of azetidine-1-carbonyl chloride from refrigerated storage.

-

Place the unopened container in a desiccator and allow it to warm to ambient laboratory temperature (typically 30-60 minutes). Causality: This prevents atmospheric moisture from condensing on the cold surface of the container upon opening, which would lead to rapid hydrolysis.

-

-

Inert Atmosphere Transfer:

-

Set up the reaction vessel under a positive pressure of argon or nitrogen.

-

Using a dry syringe and needle, pierce the septum of the reagent container to withdraw the required volume. For larger quantities, cannula transfer techniques are recommended. Causality: Working under an inert atmosphere is the only reliable method to prevent the ingress of moisture during transfer.

-

-

Reaction Addition:

-

Add the azetidine-1-carbonyl chloride dropwise to the cooled (if necessary) reaction mixture containing the nucleophile. The reaction is often exothermic and controlled addition is crucial.

-

Maintain the inert atmosphere throughout the addition and the course of the reaction.

-

-

Cleanup and Storage Return:

-

Immediately and securely recap the reagent bottle, wrapping the cap with paraffin film to ensure an airtight seal.

-

Promptly return the reagent to its designated refrigerated storage location.

-

Any residual reagent in syringes or needles should be quenched by rinsing with a suitable alcohol (e.g., isopropanol) before cleaning.

-

By strictly adhering to this structured, causality-driven protocol, researchers can ensure the high reactivity of azetidine-1-carbonyl chloride is a powerful synthetic tool, not a source of experimental failure or safety incidents.

References

- Azetidine hydrochloride - Safety Data Sheet. Apollo Scientific. (2023-07-05).

- Azetidine - Safety D

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24).

- Azetidine-1-carbonyl chloride | C4H6ClNO | CID 13804505.

- Carbonyl Chloride - Safety Data Sheet. GHC Gerling, Holz & Co. Handels GmbH. (2024-06-06).

- Azetidine Hydrochloride - Safety D

- Azetidine - Safety Data Sheet. Tokyo Chemical Industry. (2025-01-07).

- Azetidine-1-carbonyl Chloride 95% | CAS: 75485-12-0. AChemBlock.

- Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionaliz

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidine-1-carbonyl chloride | C4H6ClNO | CID 13804505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azetidine-1-carbonyl Chloride 95% | CAS: 75485-12-0 | AChemBlock [achemblock.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. ghc.de [ghc.de]

- 8. chemos.de [chemos.de]

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Strained Ring in Drug Discovery

In the vast and ever-expanding universe of chemical scaffolds utilized in drug discovery, the four-membered nitrogen-containing heterocycle, azetidine, has emerged as a motif of significant interest.[1][2] Historically overshadowed by its more common five- and six-membered counterparts, the unique physicochemical properties inherent to the azetidine ring have propelled it to the forefront of modern medicinal chemistry.[3] Its growing presence in FDA-approved drugs and clinical candidates is a testament to its value in addressing the multifaceted challenges of drug design.[4][5][6]

This technical guide will provide a comprehensive overview of the applications of azetidine derivatives in medicinal chemistry. We will delve into the fundamental structural and chemical characteristics that render this scaffold so attractive, explore its diverse therapeutic applications with a focus on approved drugs, and discuss its strategic use as a bioisosteric replacement. Furthermore, we will examine key synthetic methodologies that have enabled the exploration of this valuable chemical space, complete with a representative experimental protocol.

The Azetidine Advantage: Unpacking the Physicochemical Rationale

The utility of the azetidine scaffold in drug design is not coincidental; it is a direct consequence of its distinct structural and electronic properties. The inherent ring strain of approximately 25.4 kcal/mol, while rendering the molecule reactive under specific conditions, also imparts a degree of conformational rigidity that is highly desirable in drug-receptor interactions.[3] This rigidity can lead to a decrease in the entropy of binding, potentially resulting in higher affinity for the biological target.[7]

Key physicochemical properties that contribute to the "azetidine advantage" include:

-

sp³-Rich Character and Three-Dimensionality: In an era where "flat" molecules are often associated with promiscuity and poor pharmacokinetic profiles, the inherent non-planar, sp³-rich nature of the azetidine ring provides a valuable tool for introducing three-dimensionality into drug candidates.[5] This can lead to improved target selectivity and better overall drug-like properties.

-

Modulation of Physicochemical Properties: The incorporation of an azetidine moiety can significantly influence key physicochemical parameters such as solubility, lipophilicity (logP), and polar surface area (PSA).[3][8] The nitrogen atom can act as a hydrogen bond acceptor, and its basicity can be fine-tuned through substitution, allowing for precise control over the molecule's properties to optimize absorption, distribution, metabolism, and excretion (ADME).

-

Metabolic Stability: The azetidine ring can enhance the metabolic stability of a drug molecule by blocking sites of metabolism or by altering the molecule's conformation to be less favorable for metabolic enzymes.[3][5]

-

Bioisosterism: Azetidine serves as an excellent bioisostere for other common saturated heterocycles like pyrrolidine and piperidine. This allows for the subtle modulation of molecular properties while maintaining the overall binding mode of the parent molecule.

The interplay of these properties makes the azetidine scaffold a powerful tool for medicinal chemists to optimize lead compounds and develop novel therapeutics with improved efficacy and safety profiles.

Therapeutic Applications of Azetidine Derivatives: A Journey Through Disease Areas

The versatility of the azetidine scaffold is evident in the broad range of therapeutic areas where its derivatives have shown significant promise.[5][9][10] From oncology to infectious diseases and central nervous system (CNS) disorders, the unique attributes of this strained ring are being harnessed to create innovative medicines.

Oncology

In the field of oncology, azetidine-containing compounds have emerged as potent inhibitors of various cancer-related targets.[3][11]

-

Cobimetinib (Cotellic®): An FDA-approved drug, cobimetinib is a selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.[12] The azetidine moiety in cobimetinib plays a crucial role in its binding to the MEK protein and contributes to its overall pharmacokinetic profile.

-

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a protein that is often constitutively activated in a variety of cancers, promoting tumor cell survival and proliferation. Novel azetidine-based compounds have been developed as potent and irreversible inhibitors of STAT3 activation, demonstrating significant antitumor effects in preclinical models of human breast cancer.[8][13] These compounds have been shown to inhibit colony formation and induce apoptosis in cancer cells harboring aberrantly active STAT3.[8]

Central Nervous System (CNS) Disorders

The ability to fine-tune physicochemical properties makes azetidines particularly well-suited for targeting the CNS, where crossing the blood-brain barrier is a significant challenge.[5][14][15]

-

Muscarinic Receptor Antagonists: Azetidine derivatives have been explored as potent and selective antagonists of muscarinic receptors, which are implicated in various neurological and psychiatric disorders. For example, PF-3635659 is a potent M3 receptor antagonist that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD), highlighting the scaffold's utility in targeting G-protein coupled receptors.[5]

-

Neuroprotective Agents: Tacrine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, has been hybridized with azetidine-containing fragments to create multifunctional neuroprotective agents.[16] These hybrid molecules have shown enhanced inhibitory potency and additional beneficial properties such as antioxidant activity and metal chelation.[16]

Infectious Diseases

The azetidine scaffold has a long and successful history in the fight against infectious diseases, most notably in the form of β-lactam antibiotics.[17]

-

Penicillins and Cephalosporins: The azetidin-2-one (β-lactam) ring is the cornerstone of the penicillin and cephalosporin classes of antibiotics. The strained four-membered ring is crucial for their mechanism of action, which involves the irreversible acylation of bacterial transpeptidases, thereby inhibiting cell wall synthesis.

-

Novel Antibacterial Agents: Beyond the traditional β-lactams, novel azetidine derivatives are being investigated for their antibacterial properties. For instance, combining the azetidine ring with a quinolone nucleus has led to compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to existing fluoroquinolones.[17]

Other Therapeutic Areas

The applications of azetidine derivatives extend to a variety of other disease areas, including:

-

Inflammatory Diseases: Baricitinib (Olumiant®) is an FDA-approved Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[4][5] The azetidine ring in baricitinib contributes to its selectivity and favorable pharmacokinetic properties.

-

Cardiovascular Diseases: Azelnidipine (Calblock®) is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[7][12] The presence of the azetidine moiety influences its duration of action and tissue selectivity.

Azetidine as a Bioisostere: A Strategic Replacement for Improved Properties

One of the most powerful applications of the azetidine scaffold in medicinal chemistry is its use as a bioisostere for other saturated nitrogen-containing heterocycles, such as pyrrolidine and piperidine.[3] This strategy allows for the fine-tuning of a molecule's properties while preserving its essential binding interactions with the target.

The rationale behind this bioisosteric replacement is rooted in the distinct conformational and physicochemical properties of the azetidine ring compared to its larger homologues.

-

Conformational Constraint: The more rigid nature of the azetidine ring can lock the molecule into a more bioactive conformation, leading to enhanced potency and selectivity.

-

Reduced Lipophilicity: Replacing a piperidine or pyrrolidine with an azetidine can often lead to a decrease in lipophilicity, which can improve solubility and reduce off-target effects.

-

Altered Basicity: The pKa of the azetidine nitrogen is different from that of piperidine and pyrrolidine, which can be exploited to optimize interactions with the target or to improve pharmacokinetic properties.

By strategically replacing larger rings with an azetidine, medicinal chemists can navigate the complex landscape of structure-activity and structure-property relationships to design superior drug candidates.

Synthetic Strategies for Accessing Azetidine Derivatives

The growing importance of azetidines in medicinal chemistry has spurred the development of numerous synthetic methods for their preparation.[1][2][3] These methods range from classical cyclization reactions to modern catalytic and photochemical approaches.

Key Synthetic Approaches

-

Intramolecular Cyclization of γ-Amino Alcohols and Derivatives: This is a traditional and widely used method for the synthesis of azetidines. A γ-amino alcohol or a derivative with a suitable leaving group at the γ-position can undergo intramolecular nucleophilic substitution to form the four-membered ring.

-

[2+2] Cycloaddition Reactions: Photochemical or metal-catalyzed [2+2] cycloaddition reactions between imines and alkenes can provide a direct route to substituted azetidines. The aza-Paternò-Büchi reaction is a classic example of this approach.[2]

-

Ring Contraction of Larger Heterocycles: Certain substituted pyrrolidines or other five-membered heterocycles can undergo ring contraction to afford azetidine derivatives.

-

Strain-Release Driven Methodologies: The ring-opening of highly strained systems like 1-azabicyclo[1.1.0]butanes with various nucleophiles provides a versatile entry to functionalized azetidines.[2][14]

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The development of stereoselective and efficient methods for the synthesis of chiral azetidines is an area of ongoing research.

Representative Experimental Protocol: Synthesis of a 3-Substituted Azetidine Derivative

The following is a representative, generalized protocol for the synthesis of a 3-substituted azetidine derivative via intramolecular cyclization. This protocol is for illustrative purposes and may require optimization for specific substrates.

Step 1: Synthesis of the γ-Amino Alcohol Precursor

-

To a solution of a suitable epoxide (1.0 eq) in an appropriate solvent (e.g., isopropanol), add the desired amine (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting γ-amino alcohol by column chromatography on silica gel.

Step 2: Cyclization to the Azetidine

-

Dissolve the purified γ-amino alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and add triethylamine (2.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted azetidine.

Data Presentation

Table 1: FDA-Approved Drugs Containing an Azetidine Moiety

| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |

| Azelnidipine (Calblock®) | Cardiovascular | Calcium Channel Blocker |

| Cobimetinib (Cotellic®) | Oncology | MEK1/MEK2 Inhibitor |

| Baricitinib (Olumiant®) | Inflammation | Janus Kinase (JAK) Inhibitor |

| Sarolaner (Simparica®) | Veterinary Medicine | Isoxazoline Ectoparasiticide |

Visualizations

Caption: Workflow for the synthesis of a 3-substituted azetidine.

Conclusion

The azetidine scaffold has firmly established itself as a privileged motif in medicinal chemistry. Its unique combination of conformational rigidity, sp³-rich character, and tunable physicochemical properties provides a powerful platform for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The continued development of innovative synthetic methodologies will undoubtedly further expand the accessibility and utility of this versatile four-membered heterocycle, paving the way for the discovery of the next generation of medicines.

References

-

Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

-

Future Medicinal Chemistry. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

International Journal of Pharmaceutical Research and Applications. Antimicrobial potential of various substituted azetidine derivatives: a mini review. [Link]

-

ResearchGate. a) Previous work: (i) Diversity‐oriented synthesis of CNS targeting... [Link]

-

Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. [https://ijpbms.com/wp-content/uploads/2022/03/IJ críticasPBM-455.pdf]([Link] críticasPBM-455.pdf)

-

ResearchGate. Azetidine derivatives with CNS activity. [Link]

-

ResearchGate. Structures of some azetidine‐based drugs. [Link]

-

PubMed. Azetidines of pharmacological interest. [Link]

-

ScienceDaily. Synthetic azetidines could help simplify drug design for neurological diseases. [Link]

-

MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

-

ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

-

RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

-

ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

-

PubMed. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]

Sources

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Azetidines - Enamine [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 10. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sciencedaily.com [sciencedaily.com]

- 16. researchgate.net [researchgate.net]

- 17. lifechemicals.com [lifechemicals.com]

Methodological & Application

Application Notes & Protocols: Amide Bond Formation Using Azetidine-1-carbonyl Chloride

Introduction: The Strategic Value of the Azetidine Moiety

The amide bond is a cornerstone of chemical synthesis, forming the fundamental linkage in peptides, proteins, and a vast array of pharmaceuticals and materials.[1] While numerous methods exist for its construction, the direct acylation of amines with highly reactive partners like acyl chlorides remains a robust and efficient strategy.[][3] This guide focuses on a specialized acylating agent, Azetidine-1-carbonyl chloride, which serves as a powerful tool for introducing the azetidine-1-carboxamide moiety into target molecules.

Azetidines, saturated four-membered nitrogen-containing heterocycles, are increasingly sought-after motifs in medicinal chemistry.[4][5] Their inclusion in drug candidates can confer significant advantages, including:

-

Enhanced Physicochemical Properties: The sp³-rich, rigid structure of the azetidine ring can improve solubility and metabolic stability.[5]

-

Conformational Rigidity: The ring's strain restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets.[5][6]

-

Novel Chemical Space: Azetidines act as valuable bioisosteres for other common groups, providing a unique vector for exploring structure-activity relationships (SAR).[7]

Azetidine-1-carbonyl chloride is an effective reagent for leveraging these benefits, enabling the direct and efficient installation of this valuable scaffold.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of Azetidine-1-carbonyl chloride with a primary or secondary amine follows the classical nucleophilic addition-elimination pathway characteristic of acyl chlorides.[8][9] The high electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the chlorine atom, makes it highly susceptible to nucleophilic attack.

The process unfolds in two primary stages:

-

Nucleophilic Addition: The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the Azetidine-1-carbonyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[9][10]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in a concerted step, the chloride ion—an excellent leaving group—is expelled.[8] A base, either an excess of the reactant amine or an added non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), then deprotonates the newly-formed ammonium ion to yield the final, neutral amide product and a hydrochloride salt.[8][11]

Caption: Nucleophilic Addition-Elimination Mechanism.

Application Scope & Considerations

Azetidine-1-carbonyl chloride is a versatile reagent suitable for acylating a wide range of primary and secondary amines.

| Amine Substrate Type | Reactivity & Considerations | Typical Base |

| Primary Aliphatic Amines | Highly reactive, often exothermic. Reaction requires cooling. | 2.2 eq. of amine or 1.1 eq. of DIPEA |

| Secondary Aliphatic Amines | Very reactive. Steric hindrance can slow the reaction rate slightly. | 1.1 - 1.5 eq. of DIPEA or TEA |

| Anilines (Aromatic Amines) | Less nucleophilic than aliphatic amines. May require slightly elevated temperatures or longer reaction times. | 1.1 eq. of DIPEA or Pyridine |

| Hindered Amines | Reaction rates can be significantly slower. May require forcing conditions. | Non-nucleophilic strong bases (e.g., Proton-Sponge®) |

Causality Behind Experimental Choices:

-

Solvent Selection: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are standard. They are chosen because they do not react with the acyl chloride and effectively dissolve the reactants. Chlorinated solvents are often preferred for easy workup.[12]

-

Base Requirement: The reaction generates one equivalent of hydrochloric acid (HCl). This must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[11] Using an excess of the amine substrate is feasible for simple, inexpensive amines, but for valuable substrates, a non-nucleophilic tertiary amine like DIPEA is preferred to avoid side reactions and maximize yield.

-

Temperature Control: The reaction between an acyl chloride and an amine is typically rapid and highly exothermic.[] Initiating the reaction at 0 °C is a critical safety and quality control measure. It prevents thermal decomposition of the product or reactants and minimizes the formation of side-products. The reaction is then often allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of an azetidine-1-carboxamide from a generic amine.

Caption: General workflow for azetidine-1-carboxamide synthesis.

A. Materials and Reagents

-

Amine substrate (1.0 eq.)

-

N,N-Diisopropylethylamine (DIPEA), distilled (1.1 - 1.2 eq.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reagents for flash chromatography (e.g., silica gel, ethyl acetate, hexanes)

B. Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septa and nitrogen inlet/outlet

-

Addition funnel or syringe pump

-

Ice-water bath

-

Standard laboratory glassware for workup (separatory funnel, Erlenmeyer flasks)

-

Rotary evaporator

-

Flash chromatography system

C. Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine substrate (1.0 eq.) and anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Base Addition: Add DIPEA (1.1 eq.) dropwise to the stirred solution.

-

Reagent Addition: In a separate dry vial, dissolve Azetidine-1-carbonyl chloride (1.0 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. Causality: Slow addition is crucial to control the reaction exotherm.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Quenching and Workup:

-

Once complete, carefully quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous layer).

-

Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure azetidine-1-carboxamide.

Safety and Handling

Azetidine-1-carbonyl chloride is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: The reagent is classified as a combustible liquid that causes severe skin burns, eye damage, and may cause respiratory irritation.[13][15] It is highly reactive towards moisture and nucleophiles.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.

-

Handling: All manipulations must be performed in a certified chemical fume hood.[16] Use dry glassware and handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[17] Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated (2-8 °C) under an inert atmosphere.[14][15]

-

Disposal: Unused reagent should be quenched carefully by slow addition to a stirred, cooled solution of a weak base like sodium bicarbonate or an alcohol like isopropanol before disposal according to institutional guidelines.

References

-

Chemguide. (n.d.). NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND AMINES. Retrieved from [Link]

-

Jubie, S., et al. (n.d.). Four-Membered Heterocycles. Retrieved from [Link]

-

Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

Khan Academy. (2010). Amide formation from acyl chloride. Retrieved from [Link]

-

Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

PubChem. (n.d.). Azetidine-1-carbonyl chloride. Retrieved from [Link]

-

PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

ResearchGate. (2022). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

-

ACS Publications. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews. Retrieved from [Link]

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from acyl chloride (video). Retrieved from [Link]

-

ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Amide Bond Activation of Biological Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Amide bond formation: Beyond the myth of coupling reagents. Retrieved from [Link]

-

Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

-

NATIONAL ANALYTICAL CORPORATION. (n.d.). 2-(Azetidine-1-carbonyl)-4-fluoroaniline. Retrieved from [Link]

Sources

- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Azetidines - Enamine [enamine.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Azetidine-1-carbonyl chloride | C4H6ClNO | CID 13804505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Azetidine-1-carbonyl Chloride 95% | CAS: 75485-12-0 | AChemBlock [achemblock.com]

- 15. 75485-12-0|Azetidine-1-carbonyl chloride|BLD Pharm [bldpharm.com]

- 16. chemos.de [chemos.de]

- 17. tcichemicals.com [tcichemicals.com]

Application Note: Solid-Phase Peptide Synthesis using Azetidine-1-carbonyl chloride

Abstract & Introduction

This application note details the protocol for utilizing Azetidine-1-carbonyl chloride (CAS: 75485-12-0) in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acid couplings, this reagent is a carbamoyl chloride used to install a rigid azetidine-1-carboxamide (urea) moiety onto the N-terminus or lysine side chains of resin-bound peptides.

Scientific Rationale

The azetidine ring is a high-value pharmacophore in medicinal chemistry due to its ability to lower lipophilicity (low LogD) while maintaining metabolic stability compared to larger heterocycles.[1] When coupled to a peptide amine, it forms a urea linkage. This modification is critical for:

-

Covalent Inhibitors: Creating reactive urea warheads for serine hydrolases (e.g., MAGL, FAAH inhibitors).

-

Conformational Constraint: The 4-membered ring restricts the conformational freedom of the N-terminus, potentially improving receptor binding affinity.

-

Peptidomimetics: Replacing labile amide bonds with stable urea linkages to improve plasma half-life.

Chemical Mechanism

The reaction is a nucleophilic acyl substitution. The resin-bound amine (nucleophile) attacks the electrophilic carbonyl carbon of the azetidine-1-carbonyl chloride. The chloride ion is displaced, and the base (DIPEA) neutralizes the generated HCl, driving the equilibrium forward.

Key Mechanistic Considerations:

-

Reactivity: Carbamoyl chlorides are less reactive than acid chlorides but more stable. However, they are still moisture-sensitive and susceptible to hydrolysis.

-

Base Requirement: A non-nucleophilic base (DIPEA) is essential to scavenge protons. Pyridine is generally avoided in this specific step to prevent potential acylation catalysis side reactions that might lead to racemization of the adjacent amino acid, although racemization is less of a concern for the urea formation itself.

Visualizing the Mechanism

The following diagram illustrates the molecular events during the coupling phase.

Figure 1: Mechanistic pathway of urea formation via carbamoyl chloride coupling.

Materials & Reagents

| Component | Specification | Purpose |

| Coupling Reagent | Azetidine-1-carbonyl chloride (>97%) | Electrophile for urea formation. |

| Resin | Rink Amide or Wang (0.3–0.6 mmol/g) | Solid support. |

| Solvent A | Dichloromethane (DCM), Anhydrous | Primary solvent; ensures reagent stability. |

| Solvent B | N,N-Dimethylformamide (DMF) | Wash solvent; solubilizes peptide chain. |

| Base | N,N-Diisopropylethylamine (DIPEA) | Proton scavenger. |

| Deprotection | 20% Piperidine in DMF | Removal of Fmoc group.[2] |

| QC Reagent | Ninhydrin Kit (Kaiser Test) | Colorimetric detection of free amines. |

Experimental Protocol

Phase 1: Resin Preparation & Deprotection

Pre-requisite: This protocol assumes the peptide chain has been assembled up to the N-terminal amino acid using standard Fmoc SPPS.

-

Swell Resin: Place the resin in the reaction vessel. Add DCM (10 mL/g resin) and shake for 30 minutes. Drain.

-

Fmoc Removal: Add 20% Piperidine in DMF (5 mL/g). Shake for 5 minutes. Drain. Repeat with fresh solution for 15 minutes.

-

Wash:

-

3x DMF (2 min each)

-

3x DCM (2 min each) — Critical: The final wash must be DCM to prepare for the moisture-sensitive coupling step.

-

Phase 2: Azetidine-1-Carbonyl Coupling (The "Capping" Step)

Note: Perform this step under an inert atmosphere (N2 or Ar) if possible to maximize reagent efficiency.

-

Reagent Calculation:

-

Use 3 to 5 equivalents of Azetidine-1-carbonyl chloride relative to the resin loading.

-

Use 6 to 10 equivalents of DIPEA (always 2x the chloride equivalents).

-

-

Preparation:

-

Dissolve the calculated Azetidine-1-carbonyl chloride in anhydrous DCM (concentration ~0.1 M).

-

Add the DIPEA to this solution immediately before adding to the resin.

-

-

Reaction:

-

Add the activated solution to the resin-bound peptide.

-

Shake at Room Temperature for 2 to 4 hours .

-

Optional: For difficult sequences or sterically hindered N-termini (e.g., N-methylated residues), extend time to 12 hours or perform a "double coupling" (drain and repeat with fresh reagent).

-

-

Wash:

Phase 3: Quality Control (Kaiser Test)

-

Take a small aliquot of resin beads (~10 beads).

-

Wash thoroughly with Ethanol.

-

Add 2 drops each of Kaiser Reagents A, B, and C. Heat at 100°C for 2 minutes.

-

Colorless/Yellow: Coupling Complete (99%+ conversion). Proceed to cleavage.[4]

-

Blue/Purple: Incomplete Coupling. Repeat Phase 2.

-

Phase 4: Cleavage & Isolation

-

Wash resin 3x with DCM and dry under nitrogen.

-

Add Cleavage Cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5). Shake for 2-3 hours.

-

Precipitate filtrate in cold diethyl ether, centrifuge, and lyophilize.

Workflow Visualization

Figure 2: Step-by-step decision tree for the synthesis of Azetidine-urea peptides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Positive Kaiser Test (Blue) | Hydrolysis of Reagent | Azetidine-1-carbonyl chloride hydrolyzes rapidly in moist air. Use fresh bottle or distill reagent. Ensure DCM is anhydrous. |

| Positive Kaiser Test (Blue) | Steric Hindrance | If coupling to a secondary amine (e.g., Proline), reaction kinetics are slow. Increase temperature to 40°C or reaction time to 12h. |

| Precipitate in Solution | DIPEA·HCl Salt Formation | This is normal (DIPEA hydrochloride). Ensure the resin is agitated well so salts do not clog the frit. |

| Low Yield after Cleavage | Acid Sensitivity | The urea linkage is generally stable to TFA. Ensure scavenger (TIPS/Water) ratio is sufficient to prevent re-attachment of protecting groups. |

References

-

PubChem. (n.d.).[5] Azetidine-1-carbonyl chloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Apptec. (n.d.). Solid Phase Peptide Synthesis Capping Procedures. Aapptec Technical Support. Retrieved October 26, 2023, from [Link]

-

National Institutes of Health (NIH). (2014). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides. PubMed Central. Retrieved October 26, 2023, from [Link]

Sources

- 1. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Facile production of mono-substituted urea side chains in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azetidine-1-carbonyl chloride | C4H6ClNO | CID 13804505 - PubChem [pubchem.ncbi.nlm.nih.gov]

"using Azetidine-1-carbonyl chloride in fragment-based drug discovery"

Application Notes & Protocols

Topic: Utilizing Azetidine-1-carbonyl Chloride in Fragment-Based Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS), offering a more efficient and intelligent path to novel lead compounds.[1][2] By screening smaller, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher-quality interactions, maximizing binding efficiency per atom.[1][3][4] The success of any FBDD campaign, however, is fundamentally dependent on the quality and diversity of the fragment library.[5]

The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[6][7][8] Its value stems from a unique combination of properties:

-

Structural Rigidity: Unlike floppy aliphatic chains, the strained four-membered ring introduces conformational restriction. This pre-organizes appended vectors into defined three-dimensional space, reducing the entropic penalty upon binding to a target protein and potentially leading to higher affinity.[9]

-

Improved Physicochemical Properties: As a non-aromatic, sp³-rich scaffold, azetidine can improve key drug-like properties such as solubility and metabolic stability while moving compounds out of "flatland"—the overly aromatic chemical space associated with many legacy drug molecules.[8]

-

Vectorial Diversity: The azetidine nitrogen provides a reliable handle for introducing diverse chemical functionality, allowing for precise exploration of protein binding pockets.

Azetidine-1-carbonyl chloride emerges as a highly versatile and efficient building block for constructing diverse, high-quality azetidine-based fragment libraries. Its reactive acyl chloride moiety provides a direct and reliable method for coupling the azetidine core to a wide array of nucleophiles, enabling the rapid generation of novel chemical matter for screening campaigns.

Azetidine-1-carbonyl Chloride: Reagent Profile

A comprehensive understanding of the starting material is critical for successful library synthesis and safe laboratory practice.

| Property | Value | Source |

| Molecular Formula | C₄H₆ClNO | [10][11] |

| Molecular Weight | 119.55 g/mol | [10] |

| Appearance | Combustible liquid | [10] |

| Key Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts with water/moisture. | [10] |

| CAS Number | 75485-12-0 | [11] |

Core Workflow: From Reagent to Lead Candidate

The integration of Azetidine-1-carbonyl chloride into an FBDD campaign follows a structured, multi-stage process designed to maximize efficiency and generate robust, data-driven outcomes.

Protocol 1: Synthesis of an Azetidine-Based Fragment Library

This protocol outlines a parallel synthesis approach for reacting Azetidine-1-carbonyl chloride with a diverse set of primary and secondary amines to generate a library of azetidine-1-carboxamide fragments.

Expert Insight: The Rationale Behind the Chemistry

The reaction of an acyl chloride with an amine is a robust and high-yielding nucleophilic acyl substitution. We use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct without competing with the desired amine nucleophile. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and effectively solubilizes a wide range of organic starting materials. The reaction is run at 0 °C initially to control the exothermicity of the reaction.

Safety First: Handling Azetidine-1-carbonyl Chloride

Acyl chlorides are hazardous reagents that require strict safety protocols.[12]

-

Work Environment: Always handle Azetidine-1-carbonyl chloride inside a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[13]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (butyl rubber or laminate are recommended).

-

Moisture Sensitivity: The reagent reacts exothermically with moisture, including humidity in the air, to release HCl gas.[14] Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware.

-

Quenching & Disposal: Unused reagent or reaction mixtures should be quenched slowly by adding the mixture to a stirred, cold solution of a weak nucleophile like isopropanol.[15] Do not quench with water directly, as the reaction can be violent. Neutralize the resulting acidic solution before disposal according to institutional guidelines.

Step-by-Step Synthesis Protocol

-

Preparation: In a 96-well reaction block, add a magnetic stir bar to each well. Dispense 1 mL of anhydrous dichloromethane (DCM) into each well.

-

Amine Addition: Add a solution of your diverse amine starting materials (1.0 eq) to their respective wells. Aim for a final concentration of 0.2 M.

-

Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to each well.

-

Cooling: Place the reaction block on a stirrer plate within an ice-water bath and stir for 5 minutes to cool the contents to 0 °C.

-

Reagent Addition: While stirring, slowly add a stock solution of Azetidine-1-carbonyl chloride (1.1 eq) in anhydrous DCM to each well.

-

Self-Validation Check: A slight exotherm or formation of DIPEA-HCl salt (a white precipitate) is expected.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor reaction completion by taking a small aliquot from a representative well and analyzing by LC-MS to check for the disappearance of the starting amine.

-

Workup:

-

Add 1 mL of saturated aqueous sodium bicarbonate solution to each well to quench any remaining acyl chloride and neutralize the acid.

-

Separate the organic layer.

-

Wash the organic layer with 1 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Concentrate the crude material and purify each fragment, typically via mass-directed preparative HPLC.

-

Quality Control (QC):

-

Confirm the identity and purity (>95%) of each fragment by LC-MS and ¹H NMR.

-

Determine the exact mass by high-resolution mass spectrometry (HRMS).

-

Ensure solubility in a suitable screening buffer (e.g., PBS with 5% DMSO) at the desired screening concentration.

-

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak binding affinities typical of fragment hits.[16][17] It measures changes in the refractive index at the surface of a sensor chip as fragments bind to an immobilized protein target in real-time.

Expert Insight: Why SPR is a Good Primary Screen

SPR provides rich kinetic data (association and dissociation rates) in a label-free format, which is crucial for triaging initial hits. Its sensitivity allows for the detection of binding events in the high micromolar to millimolar range, which is often where initial fragment hits are found.[16] This method is also highly amenable to automation for screening hundreds to thousands of fragments.

Step-by-Step SPR Protocol

-

Protein Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

-

Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units).

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

Self-Validation Check: The final baseline should be stable, indicating successful and covalent immobilization. A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding signals.

-

-

Fragment Preparation:

-

Prepare a stock plate of all library fragments at a high concentration (e.g., 10 mM in 100% DMSO).

-

From the stock plate, prepare the final screening plate by diluting fragments into the running buffer (e.g., HBS-EP+ with 5% DMSO) to the desired screening concentration (typically 100-500 µM).

-

-

SPR Screening Assay:

-

Equilibrate the system by flowing running buffer over both the protein and reference flow cells until a stable baseline is achieved.

-

Inject a series of buffer-only samples (with DMSO) to establish the system's baseline drift and solvent correction factors.

-

Inject each fragment solution over the flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

-

Include positive and negative controls in the run to ensure assay performance.

-

-

Data Analysis & Hit Triage:

-

Perform double-referencing by subtracting the signal from the reference flow cell and the average signal from the buffer-only injections.

-

A fragment is considered a potential "hit" if it produces a dose-responsive binding signal that is significantly above the noise level and displays a binding-like sensorgram shape (i.e., curved association and dissociation phases).

-

Hits should be re-tested and a full dose-response curve generated to estimate the dissociation constant (Kᴅ).

-

| Parameter | Typical Value | Rationale |

| Fragment Conc. | 100 - 500 µM | High enough to detect weak binders |

| DMSO Conc. | ≤ 5% | Balances fragment solubility with protein stability |

| Flow Rate | 30 µL/min | Minimizes mass transport limitation effects |

| Hit Threshold | Signal > 3x SD of noise | Provides statistical confidence in the hit |

Protocol 3: Hit Validation with Ligand-Observed NMR

It is crucial to use an orthogonal, biophysical method to confirm hits from the primary screen and eliminate artifacts.[18] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are excellent for this purpose as they directly report on the binding of the fragment to the target protein.[19][20]

Expert Insight: The Power of STD NMR for Validation

In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the protein's proton spectrum. This saturation is transferred via spin diffusion to protons throughout the protein and, crucially, to any small molecule that is in close contact (i.e., bound). By subtracting a spectrum where the protein is not saturated from one where it is, only the signals from the bound ligand remain. This is an unambiguous confirmation of binding.[21][22]

Step-by-Step STD-NMR Protocol

-

Sample Preparation:

-

Prepare a sample containing the target protein (10-50 µM) and the fragment hit (100-500 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

-

Self-Validation Check: Acquire a simple 1D ¹H NMR spectrum of the fragment alone in the same buffer to ensure its signals are visible and well-resolved.

-

-

NMR Acquisition:

-

Set up two experiments: an "on-resonance" experiment where the protein aliphatic region (e.g., -1 ppm) is selectively saturated, and an "off-resonance" control experiment where a region far from any signals (e.g., 40 ppm) is irradiated.

-

Key parameters include the saturation time (typically 1-2 seconds) and the total number of scans (sufficient to achieve good signal-to-noise).

-

-

Data Processing & Interpretation:

-

Process both the on-resonance and off-resonance spectra identically.

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

-

The presence of signals in the STD spectrum that correspond to the fragment's protons is a positive confirmation of binding.

-

The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein surface, offering valuable early structural insights.

-

Phase 4: Structure-Guided Hit-to-Lead Evolution

Validated hits, while valuable, are merely starting points.[23] Their low affinity must be improved through medicinal chemistry, a process that is most effectively guided by high-resolution structural information, typically from X-ray crystallography.[3][24][25][26]

The Role of X-ray Crystallography

By soaking a validated azetidine fragment into a crystal of the target protein, one can obtain a three-dimensional map of the binding interaction at atomic resolution.[26][27] This structure reveals:

-

The precise binding pose of the fragment.

-

Key hydrogen bonds, hydrophobic interactions, and other forces driving binding.

-

Adjacent empty pockets on the protein surface that can be targeted for fragment elaboration.

Strategies for Fragment Elaboration

Once the binding mode is known, several strategies can be employed to "grow" the fragment into a more potent, lead-like molecule.[28][29]

-

Fragment Growing: This is the most common strategy.[29] The crystal structure will reveal vectors on the azetidine fragment that point towards unoccupied space in the binding site. Synthetic chemistry is then used to add new functional groups at these positions to pick up additional favorable interactions, thereby increasing affinity. Azetidine-1-carbonyl chloride is an ideal starting point for this, as the other positions on the azetidine ring (e.g., position 3) can be functionalized prior to or after the initial fragment synthesis.

By following this rigorous, multi-stage process, the versatile Azetidine-1-carbonyl chloride building block can be effectively leveraged to discover and optimize novel lead compounds for challenging biological targets.

References

-

Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

-

Svitlyk, O., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

-

PubChem. Azetidine-1-carbonyl chloride. National Center for Biotechnology Information. [Link]

-

One Nucleus. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus Blog. [Link]

-

Thomas, G. L., & Rees, D. C. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

-

Reaction Biology. (2022). Introduction into Fragment Based Drug Discovery. YouTube. [Link]

-

Svitlyk, O., & Gevorgyan, V. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Selvakumar, S., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23, 2856–2868. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Protein NMR Techniques. [Link]

-

Ciulli, A., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Methods in Molecular Biology. [Link]

-

De la Mora-Rey, T., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 131–141. [Link]

-

Rosini, G., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

-

Pinnen, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules. [Link]

-

Barelier, S., et al. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Research Reviews. [Link]

-

Dias, N., & Ciulli, A. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Methods in Molecular Biology. [Link]

-

Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

-

Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. [Link]

-

Bruker. Fragment screening by ligand observed nmr. Bruker Corporation. [Link]

-

Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

-

Erlanson, D. A. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. [Link]

-

CrystalsFirst. Fragment HIT Identification in FBDD. CrystalsFirst GmbH. [Link]

-

Ahluwalia, V. K., & Goyal, M. (2000). 1.2 Azetidinones (~-Lactams). Heterocyclic Chemistry. [Link]

-

Reddit. (2023). Acetyl Chloride Storage. r/chemistry. [Link]

-

Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. Technology Networks. [Link]

-

Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

-

Minikel, E. V. (2016). NMR fragment screening. CureFFI.org. [Link]

-

Creative Biostructure. Fragment-to-Lead. Creative Biostructure. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Mestrelab Research. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. YouTube. [Link]

-

Charles River. Biophysics for Successful Drug Discovery Programs. Charles River Labs. [Link]

-

ResearchGate. (2025). Fragment-Based Drug Discovery and X-Ray Crystallography. ResearchGate. [Link]

-

Kumar, A., et al. (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Chemical Health & Safety. [Link]

-

Siddiquee, K. A. Z., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Broad Institute. (n.d.). BroadE: Fragment-based Drug Discovery 101. Broad Institute. [Link]

Sources

- 1. onenucleus.com [onenucleus.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. drughunter.com [drughunter.com]

- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azetidines - Enamine [enamine.net]

- 10. Azetidine-1-carbonyl chloride | C4H6ClNO | CID 13804505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Azetidine-1-carbonyl chloride | 75485-12-0 [sigmaaldrich.cn]

- 12. download.basf.com [download.basf.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reddit.com [reddit.com]

- 15. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 16. technologynetworks.com [technologynetworks.com]

- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 18. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 22. youtube.com [youtube.com]

- 23. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 24. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]

- 26. sygnaturediscovery.com [sygnaturediscovery.com]

- 27. academic.oup.com [academic.oup.com]

- 28. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. lifechemicals.com [lifechemicals.com]

Application Notes and Protocols: The Use of Chiral Azetidine-2-carbonyl Chloride Derivatives for the Kinetic Resolution of Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Enantiomerically Pure Amines and the Role of Kinetic Resolution